Cyclohexane, [(1,1-dimethylethoxy)methyl]-

Protecting group orthogonality Hydroxyl protection Synthetic methodology

Cyclohexane, [(1,1-dimethylethoxy)methyl]- (synonym: cyclohexylmethyl-tert.-butyl-aether; IUPAC: (2-methylpropan-2-yl)oxymethylcyclohexane) is a saturated cyclohexylmethyl tert-butyl ether with the molecular formula C11H22O and a monoisotopic mass of 170.167 Da. The compound exhibits a computed octanol-water partition coefficient (LogP) of 3.38 and a topological polar surface area (PSA) of 9.23 Ų, indicating substantial lipophilicity and low hydrogen-bonding capacity relative to the free alcohol analog cyclohexanemethanol.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 143741-86-0
Cat. No. B12561120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, [(1,1-dimethylethoxy)methyl]-
CAS143741-86-0
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CCCCC1
InChIInChI=1S/C11H22O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
InChIKeyGIRQTQKRVLEFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, [(1,1-dimethylethoxy)methyl]- (CAS 143741-86-0): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Profile


Cyclohexane, [(1,1-dimethylethoxy)methyl]- (synonym: cyclohexylmethyl-tert.-butyl-aether; IUPAC: (2-methylpropan-2-yl)oxymethylcyclohexane) is a saturated cyclohexylmethyl tert-butyl ether with the molecular formula C11H22O and a monoisotopic mass of 170.167 Da [1]. The compound exhibits a computed octanol-water partition coefficient (LogP) of 3.38 and a topological polar surface area (PSA) of 9.23 Ų, indicating substantial lipophilicity and low hydrogen-bonding capacity relative to the free alcohol analog cyclohexanemethanol [1]. It is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The tert-butoxymethyl substituent functions as an acid-labile protecting group for the primary hydroxyl of cyclohexanemethanol, a feature that defines its principal synthetic utility.

Why Cyclohexane, [(1,1-dimethylethoxy)methyl]- Cannot Be Interchanged with Other Cyclohexanemethanol Derivatives or Hydroxyl Protecting Group Formats


Procurement decisions for protected cyclohexanemethanol derivatives hinge on the orthogonal stability and deprotection profile conferred by the specific ether protecting group. Cyclohexane, [(1,1-dimethylethoxy)methyl]- bears a tert-butyl ether that is stable to strong bases (e.g., t-BuOK), organolithium reagents (RLi), Grignard reagents (RMgX), enolates, lithium aluminium hydride (LiAlH4), and sodium borohydride (NaBH4), while being labile only under strongly acidic conditions [1]. In contrast, the commonly encountered methoxymethyl (MOM) ether analog is labile to strong bases, organometallic nucleophiles, and LiAlH4, whereas tetrahydropyranyl (THP) and benzyl (Bn) ether analogs exhibit entirely different stability fingerprints across these reagent classes [1]. Substituting one protected form for another without rigorous stability matching can lead to premature deprotection, cross-reactivity, or synthetic failure. The quantitative evidence below substantiates why this specific compound occupies a distinct and non-substitutable position within the cyclohexanemethanol protected-ether landscape.

Quantitative Differentiation Evidence for Cyclohexane, [(1,1-dimethylethoxy)methyl]- (CAS 143741-86-0) Versus Closest Analogs and Alternatives


Chemical Stability Fingerprint: tert-Butyl Ether vs. MOM, THP, Benzyl, and TBDMS Ethers Under Basic, Nucleophilic, and Reducing Conditions

The tert-butyl ether group in Cyclohexane, [(1,1-dimethylethoxy)methyl]- exhibits a distinct stability signature that differentiates it from the five most common alternative hydroxyl protecting groups. According to the authoritative stability compilation by Green and Wuts, t-butyl ethers are stable (green) to t-BuOK (strong base), RLi, RMgX, RCuLi, enolates, LiAlH4, NaBH4, and Na/NH3, whereas MOM ethers are labile (red) to t-BuOK, RLi, RMgX, enolates, LiAlH4, and Na/NH3, and THP ethers are labile to RLi, RMgX, and LiAlH4 [1]. Benzyl ethers, while stable to many of the same reagents, are cleaved by Na/NH3 and hydrogenolysis conditions to which t-butyl ethers are resistant [1]. TBDMS ethers are labile to t-BuOK, RLi, RMgX, and fluoride sources, providing a different deprotection entry point [1]. This differential stability enables the use of the target compound in synthetic sequences requiring strongly basic or nucleophilic conditions where MOM, THP, or silyl ethers would fail.

Protecting group orthogonality Hydroxyl protection Synthetic methodology Chemoselectivity

Lipophilicity and Physical Property Contrast: tert-Butyl Ether vs. Free Alcohol Cyclohexanemethanol

Protection of cyclohexanemethanol as its tert-butyl ether produces a substantial shift in physicochemical properties that has practical consequences for reaction workup, chromatographic purification, and formulation. The target compound has a computed LogP of 3.38 and PSA of 9.23 Ų [1], whereas the parent alcohol cyclohexanemethanol (CAS 100-49-2) has a reported LogP of 1.56 and PSA of 20.23 Ų , representing a ΔLogP of +1.82 (approximately 66-fold greater octanol-water partition). The molecular weight increases from 114.19 g/mol to 170.29 g/mol [1]. This enhanced lipophilicity favours partitioning into organic solvents during aqueous workup, alters retention times on reverse-phase HPLC, and modifies solubility profiles in non-polar media—factors directly relevant to purification and handling workflows.

Lipophilicity LogP Physical property Extraction efficiency Chromatographic behavior

Fragrance Profile Differentiation: tert-Butyl-Substituted Cyclohexylmethyl Ethers vs. Methyl-Substituted Analogs in Scent Applications

Patent US4654167 establishes that within the class of p-alkoxycyclohexylalkanols and related ethers, the identity of the alkoxy substituent (R1) is the decisive factor governing scent character. The specification states explicitly: 'Compounds in which R1 is tert.-butyl have particularly fine sandalwood notes' [1]. This contrasts with compounds where R1 is methyl, which exhibit different woody scent profiles—ranging from earthy herbaceous to less refined woody notes [1]. The tert-butyl group's steric bulk and electronic character are posited to modulate the conformational presentation of the cyclohexylmethyl ether scaffold to olfactory receptors, producing the prized sandalwood character absent in methyl- or ethyl-substituted analogs. While the patent describes the broader genus, Cyclohexane, [(1,1-dimethylethoxy)methyl]- falls within the tert-butyl ether subclass that is specifically highlighted for superior fragrance quality.

Fragrance chemistry Sandalwood notes Woody scent Structure-odor relationship Perfume composition

Deprotection Orthogonality: tert-Butyl Ether vs. Benzyl Ether and Silyl Ether Cleavage Selectivity

The tert-butyl ether protecting group on Cyclohexane, [(1,1-dimethylethoxy)methyl]- is removed by anhydrous trifluoroacetic acid (TFA), hydrogen bromide in acetic acid, or 4 N hydrochloric acid, conditions to which benzyl ethers (cleaved by catalytic hydrogenolysis) and silyl ethers such as TBDMS (cleaved by fluoride sources, e.g., TBAF) are differentially stable or labile [1][2]. Benzyl ethers are stable to the acidic conditions that cleave tert-butyl ethers but are removed by H2/Pd or dissolving metal reductions; silyl ethers are stable to mild acid but cleaved by fluoride [1]. This orthogonal reactivity triad (acid-labile t-Bu, hydrogenolysis-labile Bn, fluoride-labile TBDMS) enables sequential, chemoselective hydroxyl unmasking in polyfunctional molecules without cross-reactivity. The tert-butyl ether thus occupies a unique deprotection node that neither benzyl nor silyl alternatives can replicate [2].

Orthogonal deprotection Protecting group strategy Selective cleavage Multi-step synthesis Hydroxyl unmasking

Safety and Handling Profile: GHS Classification of the tert-Butyl Ether vs. Free Alcohol Cyclohexanemethanol

The GHS hazard classification of Cyclohexane, [(1,1-dimethylethoxy)methyl]- (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) provides a defined safety profile for procurement risk assessment . Cyclohexanemethanol (CAS 100-49-2) carries a comparable GHS profile (H315, H319, H335, with some sources also reporting H227 for combustibility) . However, the tert-butyl ether lacks the free hydroxyl group's hydrogen-bonding capacity, which reduces its water solubility and alters its dermal absorption potential relative to the free alcohol. While both compounds share overlapping irritancy classifications, the ether form's reduced PSA (9.23 vs. 20.23 Ų) suggests altered bioavailability and exposure pathway considerations, and its higher vapor pressure (inferred from higher MW and LogP) may necessitate different ventilation and personal protective equipment specifications.

Chemical safety GHS classification Handling requirements Procurement risk assessment Laboratory safety

Optimal Research and Industrial Application Scenarios for Cyclohexane, [(1,1-dimethylethoxy)methyl]- (CAS 143741-86-0) Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Strongly Basic or Nucleophilic Conditions After Hydroxyl Protection

In synthetic sequences where a cyclohexanemethanol-derived hydroxyl must survive exposure to t-BuOK, organolithium reagents, Grignard reagents, or lithium aluminium hydride reductions, the tert-butyl ether-protected form is the only viable choice among common ether protecting groups. MOM and THP ethers are labile under these conditions [1]. The stability fingerprint documented in Section 3 (Evidence 1) directly supports procurement of this compound for any synthesis incorporating strongly basic or nucleophilic steps post-protection.

Orthogonal Multi-Protecting-Group Strategies in Complex Molecule Construction

When a synthetic target contains multiple hydroxyl groups requiring sequential, chemoselective deprotection, the tert-butyl ether's exclusive acid-lability provides a deprotection node orthogonal to both benzyl ethers (hydrogenolysis) and silyl ethers (fluoride) [1][2]. This compound is thus essential for three-tier orthogonal protecting group schemes, as detailed in Section 3 (Evidence 4). Procurement of the tert-butyl-protected cyclohexanemethanol enables selective liberation of one hydroxyl while leaving benzyl- and silyl-protected hydroxyls intact.

Fragrance and Flavor Research Targeting Sandalwood-Type Scent Notes

For olfactory research and fragrance formulation development, the tert-butyl ether subclass of cyclohexylmethyl ethers is specifically identified in US4654167 as possessing 'particularly fine sandalwood notes,' a scent character not achievable with methyl- or ethyl-substituted analogs [1]. This compound serves as a research tool for structure-odor relationship studies and as a reference standard for sandalwood-type fragrance development, as established in Section 3 (Evidence 3).

Purification and Workflow Optimization Leveraging Enhanced Lipophilicity

The 66-fold increase in LogP (3.38 vs. 1.56) relative to free cyclohexanemethanol [1][2] makes the tert-butyl ether form advantageous for synthetic workflows requiring efficient organic-phase extraction, reverse-phase chromatographic separation, or reactions conducted in non-polar media. Researchers optimizing workup and purification protocols should select this protected form when maximal organic-solvent partitioning is desired, as quantified in Section 3 (Evidence 2).

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